N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide
Overview
Description
N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide, also known as BF-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide has shown promising results in inhibiting the growth of tumor cells and inducing apoptosis. In Alzheimer's and Parkinson's disease research, N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide has been shown to have neuroprotective effects and improve cognitive function.
Mechanism of Action
N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide works by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs), which play crucial roles in various cellular processes. By inhibiting these enzymes, N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide can regulate gene expression, promote cell differentiation, and induce cell death.
Biochemical and Physiological Effects:
N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, including regulating cell cycle progression, inducing apoptosis, inhibiting angiogenesis, and reducing inflammation. These effects make N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide is its high purity, which allows for accurate and reproducible results in lab experiments. However, N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Some potential future directions for N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide research include investigating its potential as a combination therapy with other drugs, exploring its effects on different types of cancer, and optimizing its pharmacokinetic properties for better clinical outcomes.
In conclusion, N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide is a novel compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it an interesting candidate for further research and development.
properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-23(28(26,27)20-9-7-19(22)8-10-20)16-21(25)24-13-11-18(12-14-24)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZKTSZXWPJALW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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